![molecular formula C17H16N4O2 B4888088 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4888088.png)
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one
説明
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrido[4,3-d]pyrimidines, which have been studied for their anti-cancer, anti-inflammatory, and anti-viral properties. In
作用機序
The mechanism of action of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one is mainly attributed to its inhibition of CDK4 and NF-κB pathways. CDK4 is a key regulator of the cell cycle and its inhibition by 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one leads to cell cycle arrest and apoptosis in cancer cells. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory responses are also reduced by 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one through the inhibition of NF-κB activation, resulting in the reduction of pro-inflammatory cytokine and chemokine production. In viral infections, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one inhibits the viral polymerase activity, leading to the suppression of viral replication.
実験室実験の利点と制限
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one also has some limitations, such as its poor solubility in water and low bioavailability, which can affect its efficacy in in vivo studies.
将来の方向性
There are several future directions for the research on 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one. One potential area of research is the development of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one's potential therapeutic applications in other diseases such as neurodegenerative disorders. Additionally, the combination of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one with other drugs or therapies may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion:
In conclusion, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves the inhibition of CDK4 and NF-κB pathways, leading to various biochemical and physiological effects. While 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has some limitations, its easy synthesis and stability make it a valuable tool for scientific research. Future research on 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one may lead to the development of novel therapies for various diseases.
科学的研究の応用
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and viral infections. In cancer research, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has shown promising results as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in the progression of various cancers. 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has also been studied for its anti-inflammatory effects, which are mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway. Additionally, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit anti-viral activity against hepatitis B virus (HBV) by inhibiting the viral polymerase activity.
特性
IUPAC Name |
2-morpholin-4-yl-6-phenylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-14-12-18-17(20-8-10-23-11-9-20)19-15(14)6-7-21(16)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIDBLMFVLYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



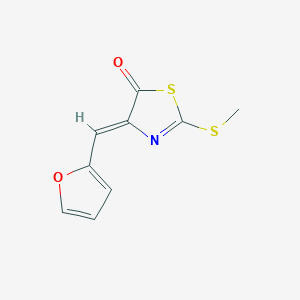
![4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4888010.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)
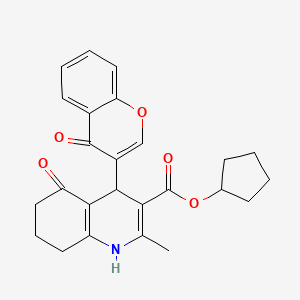
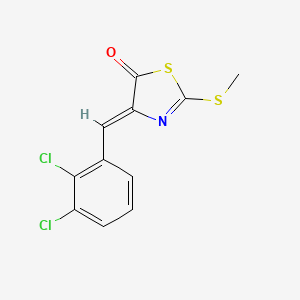
![2-(1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4888030.png)
![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888043.png)
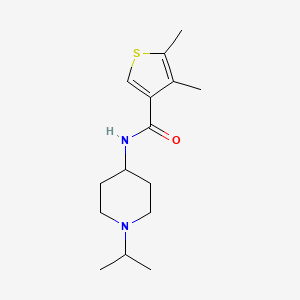
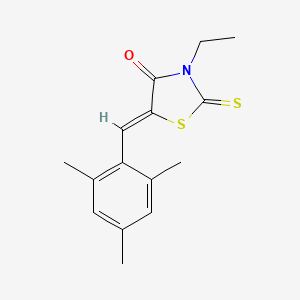
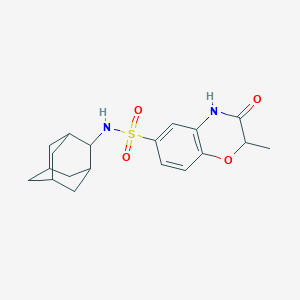
![ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4888074.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4888103.png)